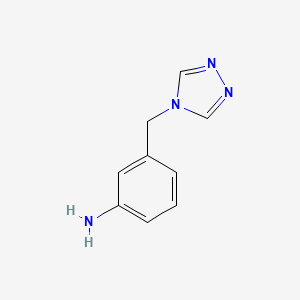

3-(4H-1,2,4-triazol-4-ylmethyl)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(1,2,4-triazol-4-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-9-3-1-2-8(4-9)5-13-6-11-12-7-13/h1-4,6-7H,5,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPMKEWNSXIJNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CN2C=NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Spectrometric Elucidation of 3 4h 1,2,4 Triazol 4 Ylmethyl Aniline

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Characterization of Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 3-(4H-1,2,4-triazol-4-ylmethyl)aniline is expected to display a series of characteristic absorption bands corresponding to its distinct structural components: the aniline (B41778) ring, the 1,2,4-triazole (B32235) heterocycle, and the methylene (B1212753) bridge.

The primary amine (-NH₂) group of the aniline moiety typically exhibits two distinct stretching vibrations in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching modes. Aromatic C-H stretching vibrations from both the benzene (B151609) and triazole rings are anticipated to appear just above 3000 cm⁻¹. researchgate.net The aliphatic C-H stretching of the methylene (-CH₂) linker would be observed in the 2950-2850 cm⁻¹ range.

Table 1: Characteristic Infrared Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3500 - 3300 |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Methylene (-CH₂-) | C-H Stretch | 2950 - 2850 |

| Benzene Ring | C=C Stretch | 1600 - 1450 |

| Triazole Ring | C=N / N=N Stretch | 1595 - 1470 |

| Aromatic C-N | C-N Stretch | 1350 - 1250 |

Computational Vibrational Spectroscopy for Comprehensive Band Assignment

While experimental IR spectroscopy identifies the presence of functional groups, the precise assignment of each band, especially in the complex fingerprint region, can be challenging due to the coupling of vibrational modes. Computational methods, particularly those based on Density Functional Theory (DFT), serve as a powerful tool for achieving a comprehensive and accurate band assignment. researchgate.netnih.gov

Theoretical vibrational spectra are typically calculated for the optimized gas-phase geometry of the molecule. Methods like B3LYP with basis sets such as 6-311++G** have proven effective for assigning the vibrational spectra of triazole-containing compounds. nih.gov The computed frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, improving the agreement with experimental data.

A crucial aspect of computational assignment is the Potential Energy Distribution (PED) analysis. inorgchemres.org PED provides a quantitative measure of the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. This allows for an unambiguous assignment of bands that arise from complex, coupled vibrations, clarifying ambiguities that may exist in assignments based solely on experimental data. nih.govinorgchemres.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by probing the transitions of electrons from lower to higher energy orbitals upon absorption of ultraviolet or visible light. The spectrum is dictated by the chromophores present in the molecule—in this case, the aniline and 1,2,4-triazole rings.

Analysis of n-π* and π-π* Transitions within the Chromophoric System

The electronic spectrum of this compound is expected to be dominated by two main types of electronic transitions:

π-π* Transitions: These high-intensity absorptions arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of systems with conjugated π-electrons, such as the aniline ring. The aniline chromophore typically shows a strong primary absorption band below 250 nm and a weaker secondary band around 280-300 nm.

n-π* Transitions: These transitions involve the excitation of an electron from a non-bonding orbital (n), such as those on the nitrogen atoms of the triazole ring, to a π* antibonding orbital. These transitions are generally of much lower intensity than π-π* transitions and can sometimes be obscured by stronger absorption bands.

For similar triazole derivatives, absorption maxima (λmax) have been observed in the 296-298 nm range, which likely corresponds to the π-π* transitions of the aromatic systems. nih.gov

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λmax Range (nm) | Relative Intensity |

| π → π | Aniline Ring | 230 - 300 | High |

| n → π | 1,2,4-Triazole Ring | 270 - 320 | Low |

Solvatochromic Studies and Environmental Effects on Electronic Structure

Solvatochromism is the phenomenon where the position of a compound's UV-Vis absorption bands changes with the polarity of the solvent. nih.gov Such studies are valuable for understanding the nature of the electronic ground and excited states and how they interact with the surrounding environment. researchgate.net

Molecules containing both electron-donating (aniline amine) and electron-accepting groups can exhibit significant solvatochromism. bohrium.com The electronic transitions in this compound would likely show sensitivity to solvent polarity:

Positive Solvatochromism (Bathochromic Shift): A shift to longer wavelengths (red shift) with increasing solvent polarity. This typically occurs when the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. This is often observed for π-π* transitions in push-pull systems.

Negative Solvatochromism (Hypsochromic Shift): A shift to shorter wavelengths (blue shift) with increasing solvent polarity. This can occur for n-π* transitions, as the non-bonding orbitals of the ground state are often stabilized by hydrogen bonding with protic solvents, increasing the energy gap for the transition. nih.gov

By measuring the UV-Vis spectra in a series of solvents with varying polarities (e.g., from non-polar hexane (B92381) to polar ethanol), one can probe the differential solvation of the ground and excited states, providing deeper insight into the molecule's electronic properties. nih.govnih.gov

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination

Crystalline Polymorphism and Intermolecular Interaction Networks

Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. ijmtlm.orgnih.gov Molecules with conformational flexibility, such as the one due to rotation around the single bonds of the methylene bridge, are particularly prone to forming polymorphs. mdpi.com Different polymorphs can exhibit distinct physical properties.

XRD analysis is the primary method for identifying and characterizing polymorphs. ijmtlm.org It also elucidates the network of non-covalent intermolecular interactions that stabilize the crystal packing. For this compound, several key interactions are expected to govern its supramolecular structure:

Hydrogen Bonding: Strong N-H···N hydrogen bonds are likely to form between the amine group of one molecule and the nitrogen atoms of the triazole ring of a neighboring molecule, creating chains or sheets. researchgate.netresearchgate.net

π-π Stacking: The planar aromatic rings (aniline and triazole) can stack on top of each other, an interaction that is crucial for stabilizing the crystal lattice. Centroid-centroid distances of approximately 3.5-3.8 Å are characteristic of such interactions. researchgate.netresearchgate.net

The interplay of these interactions determines the final crystal structure and can lead to the formation of different polymorphic forms under varying crystallization conditions. mdpi.com

Hydrogen Bonding Patterns and Crystal Packing Motifs

Detailed research findings and data tables for the hydrogen bonding patterns and crystal packing motifs of this compound are not available in the reviewed scientific literature. The determination of these characteristics is dependent on single-crystal X-ray diffraction analysis, which has not been reported for this specific compound.

To provide a thorough and accurate analysis as requested, experimental determination of the crystal structure of this compound is a necessary prerequisite.

Theoretical and Computational Investigations of 3 4h 1,2,4 Triazol 4 Ylmethyl Aniline

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental tools for elucidating the three-dimensional structure and electronic properties of molecules like 3-(4H-1,2,4-triazol-4-ylmethyl)aniline. These computational methods provide insights into molecular stability, bond characteristics, and conformational possibilities that are crucial for understanding its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. nih.govresearchgate.net For this compound, DFT calculations, typically employing a functional like B3LYP with a basis set such as 6-311G(d,p), are used to perform geometry optimization. This process finds the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. acs.orgresearchgate.net

A key aspect of the structural analysis for this molecule is determining its conformational preferences. The flexibility arises from the rotation around the single bonds of the methylene (B1212753) bridge connecting the aniline (B41778) and triazole rings. Conformational analysis can be performed by systematically rotating the key dihedral angles and calculating the energy of each resulting conformer. researchgate.net This process identifies the global minimum energy conformer, which is the most likely structure to be observed, as well as other low-energy local minima. The optimized geometric parameters, such as bond lengths and angles, provide a detailed picture of the molecular framework.

Table 1: Selected Optimized Geometrical Parameters (Calculated)

This table presents representative data expected from DFT/B3LYP/6-311G(d,p) calculations.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C(aniline)-N(amine) | 1.395 |

| Bond Length (Å) | C(aniline)-C(methylene) | 1.510 |

| Bond Length (Å) | C(methylene)-N(triazole) | 1.475 |

| Bond Length (Å) | N(triazole)-N(triazole) | 1.380 |

| Bond Length (Å) | N(triazole)-C(triazole) | 1.330 |

| Bond Angle (°) | C-C-N (aniline-bridge) | 112.5 |

| Bond Angle (°) | C-N-C (bridge-triazole) | 125.0 |

| Dihedral Angle (°) | C(aniline)-C(bridge)-N(triazole)-C(triazole) | 85.4 |

While DFT is a robust method for geometry optimization, higher-accuracy energy and property calculations are often performed using ab initio methods. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are derived directly from theoretical principles without the empirical parameters found in some DFT functionals. Due to their high computational cost, they are typically used to perform single-point energy calculations on geometries previously optimized at the DFT level. This approach provides a more refined understanding of the electronic energy and can be used to benchmark the accuracy of DFT results for properties like ionization potential and electron affinity.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netjmess.org The MEP is plotted onto the molecule's electron density surface, where different colors represent different values of the electrostatic potential.

For this compound, the MEP map would reveal:

Negative Regions (Red to Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. Such regions are expected around the nitrogen atoms of the triazole ring and the nitrogen atom of the aniline's amino group, which possess lone pairs of electrons. jmess.orgevitachem.com

Positive Regions (Blue): These areas indicate electron deficiency and are prone to nucleophilic attack. The hydrogen atoms of the amino group (N-H) would exhibit a strong positive potential, making them primary sites for hydrogen bonding.

Neutral Regions (Green): These areas, typically found over the carbon-hydrogen bonds of the aromatic rings, represent regions of near-neutral electrostatic potential.

The MEP analysis provides a qualitative prediction of where the molecule is most likely to interact with other charged or polar species. jmess.org

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.orgucsb.edu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

HOMO: This orbital is the outermost orbital containing electrons and acts as an electron donor. For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, which is activated by the amino group.

LUMO: This is the innermost orbital without electrons and serves as an electron acceptor. The LUMO is likely to be distributed over the electron-deficient 1,2,4-triazole (B32235) ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity. A small energy gap implies that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap suggests higher kinetic stability and lower chemical reactivity. Global reactivity descriptors, such as chemical hardness (η), softness (σ), and electronegativity (χ), can be calculated from the HOMO and LUMO energies to quantify these properties. nih.govresearchgate.net

Table 2: Calculated Frontier Molecular Orbital Properties

This table presents representative data expected from DFT/B3LYP/6-311G(d,p) calculations.

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Gap (ΔE) | 4.90 |

Non-Covalent Interactions and Molecular Recognition Studies (Theoretical Aspects)

Non-covalent interactions play a crucial role in determining the supramolecular assembly, crystal packing, and biological interactions of molecules. For this compound, several types of non-covalent interactions are theoretically significant:

Hydrogen Bonding: The amino group (-NH₂) on the aniline ring can act as a hydrogen bond donor, while the nitrogen atoms of the triazole ring can act as hydrogen bond acceptors. These N-H···N interactions are a primary driving force in the formation of molecular dimers or extended networks in the solid state. researchgate.netresearchgate.net

π-π Stacking: The aromatic aniline and triazole rings can engage in π-π stacking interactions, where the electron clouds of the rings attract each other. These interactions contribute to the stability of the crystal lattice. researchgate.net

Computational methods can model these interactions by calculating the binding energies of molecular dimers or clusters, providing quantitative insight into the strength and geometry of these forces.

Computational Vibrational Spectroscopy and NMR Chemical Shift Prediction

Computational methods are highly effective in predicting spectroscopic properties, which can then be used to interpret and verify experimental data.

Vibrational Spectroscopy: DFT calculations can be used to compute the vibrational frequencies of this compound, which correspond to the peaks observed in its infrared (IR) and Raman spectra. arxiv.orgresearchgate.net Each calculated frequency can be animated to visualize the corresponding normal mode of vibration, allowing for a precise assignment of experimental spectral bands to specific molecular motions, such as N-H stretching, C=N stretching of the triazole ring, and aromatic ring breathing modes. researchgate.netnih.gov Calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and basis set limitations. nih.gov

Table 3: Selected Predicted Vibrational Frequencies

This table presents representative data expected from DFT/B3LYP/6-311G(d,p) calculations.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| ν(N-H) stretch | 3450, 3360 | Asymmetric and symmetric stretching of amine group |

| ν(C-H) stretch (aromatic) | 3100-3000 | Stretching of C-H bonds on aniline ring |

| ν(C-H) stretch (aliphatic) | 2980, 2920 | Asymmetric and symmetric stretching of methylene bridge |

| ν(C=N) stretch | 1610 | Stretching of C=N bonds in triazole ring |

| ν(C=C) stretch | 1590, 1480 | Aromatic ring stretching |

NMR Chemical Shift Prediction: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. researchgate.netufv.br By comparing the calculated chemical shifts with experimental NMR spectra, the proposed molecular structure can be confirmed. researchgate.net This is particularly useful for distinguishing between possible isomers or tautomers.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

This table presents representative data expected from GIAO-DFT calculations relative to TMS.

| Atom | Type | Calculated Chemical Shift (ppm) |

|---|---|---|

| H (amine) | ¹H | 3.70 |

| H (methylene) | ¹H | 5.15 |

| H (aniline ring) | ¹H | 6.60 - 7.10 |

| H (triazole ring) | ¹H | 8.20 |

| C (methylene) | ¹³C | 48.5 |

| C (aniline ring) | ¹³C | 114.0 - 148.0 |

| C (triazole ring) | ¹³C | 145.0 |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations offer a powerful computational microscope to investigate the dynamic behavior of molecules, providing insights into their conformational flexibility and interactions with the surrounding environment. For a molecule like this compound, which possesses several rotatable bonds and functional groups capable of engaging in various intermolecular interactions, MD simulations are instrumental in characterizing its structural landscape and the influence of solvents on its behavior.

To explore the conformational space and the impact of solvent on this compound, a series of MD simulations can be performed. These simulations typically utilize classical force fields, such as AMBER (Assisted Model Building with Energy Refinement) or GROMOS (Groningen Molecular Simulation), which define the potential energy of the system as a function of its atomic coordinates. The molecule is first parameterized, assigning atom types and partial charges, often guided by quantum mechanical calculations to ensure accuracy.

A typical simulation setup involves placing a single molecule of this compound in a periodic box filled with a chosen solvent, such as water, dimethyl sulfoxide (B87167) (DMSO), or chloroform, to represent different polarity environments. The system is then subjected to energy minimization to remove any unfavorable steric clashes. Subsequently, the system is gradually heated to a target temperature (e.g., 298 K or 310 K) and equilibrated under constant pressure and temperature (NPT ensemble) to achieve a stable density. Finally, a production run, often spanning hundreds of nanoseconds, is carried out to collect trajectory data for analysis. bioinformaticsreview.comnih.gov

Conformational Sampling:

The flexibility of this compound primarily arises from the rotation around the single bonds of the methylene bridge connecting the aniline and triazole rings. MD simulations allow for the exploration of the potential energy surface associated with these rotations, revealing the most stable conformations and the energy barriers between them. Analysis of the dihedral angles over the simulation trajectory provides a statistical representation of the preferred molecular shapes.

τ1 (C-C-N-C): Defines the rotation around the aniline-methylene bond.

τ2 (C-N-C-N): Defines the rotation around the methylene-triazole bond.

By plotting the potential energy as a function of these dihedral angles, a Ramachandran-like plot for the molecule can be generated, highlighting low-energy (and thus, high-population) conformational states.

Table 1: Representative Dihedral Angle Distributions from a Hypothetical MD Simulation

| Dihedral Angle | Solvent | Major Conformer Population 1 (degrees) | Major Conformer Population 2 (degrees) |

|---|---|---|---|

| τ1 (C-C-N-C) | Water | -75 ± 15 | 180 ± 20 |

| τ2 (C-N-C-N) | Water | 90 ± 10 | -90 ± 10 |

| τ1 (C-C-N-C) | Chloroform | -80 ± 20 | 175 ± 25 |

| τ2 (C-N-C-N) | Chloroform | 85 ± 15 | -85 ± 15 |

Solvent Effects:

The nature of the solvent can significantly modulate the conformational preferences and dynamics of this compound. Polar protic solvents like water can form hydrogen bonds with the amine group of the aniline moiety and the nitrogen atoms of the triazole ring. Apolar solvents, on the other hand, will interact primarily through weaker van der Waals forces.

To quantify these interactions, the Radial Distribution Function (RDF) , g(r), is a powerful analytical tool. researchgate.netmdanalysis.org The RDF describes the probability of finding a solvent atom at a certain distance from a specific atom or group of atoms in the solute. Peaks in the RDF plot indicate the formation of structured solvation shells.

For example, the RDF between the hydrogen atoms of the aniline's amine group and the oxygen atoms of water molecules would reveal the strength and distance of hydrogen bonding. Similarly, the RDF between the triazole ring and solvent molecules can elucidate how the solvent structures itself around this heterocyclic moiety.

Table 2: Hypothetical Radial Distribution Function (RDF) Peak Positions for Solute-Solvent Interactions

| Interacting Pair | Solvent | First Peak Position (Å) | Interpretation |

|---|---|---|---|

| Aniline NH₂ (H) ... Water (O) | Water | 1.8 | Strong hydrogen bond |

| Triazole (N) ... Water (H) | Water | 2.0 | Hydrogen bond acceptor |

| Aniline Ring (C) ... Chloroform (Cl) | Chloroform | 3.5 | van der Waals interaction |

| Aniline NH₂ (H) ... DMSO (O) | DMSO | 1.9 | Hydrogen bond |

Chemical Reactivity, Functionalization, and Derivatization of 3 4h 1,2,4 Triazol 4 Ylmethyl Aniline

Reactivity of the Aniline (B41778) Moiety

The aniline moiety is a highly reactive component of the molecule. The presence of the electron-donating amino (-NH₂) group significantly activates the phenyl ring towards electrophilic attack and provides a nucleophilic site for reactions on the nitrogen atom itself.

The amino group is a potent activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. wikipedia.orgbyjus.comchemistrysteps.com This strong activation arises from the ability of the nitrogen's lone pair to donate electron density into the aromatic π-system, stabilizing the cationic intermediate (the arenium ion) formed during the reaction. wikipedia.org In 3-(4H-1,2,4-triazol-4-ylmethyl)aniline, the amino group is at the C3 position. Therefore, incoming electrophiles are directed to the C2, C4, and C6 positions.

However, the strong activating nature of the amino group can lead to challenges such as polysubstitution and oxidation under harsh reaction conditions. chemistrysteps.com For instance, the reaction of aniline with bromine water proceeds rapidly to yield 2,4,6-tribromoaniline. byjus.com To achieve monosubstitution and prevent undesirable side reactions, the reactivity of the amino group is often moderated by converting it into an amide (e.g., an acetanilide) via N-acylation. The amide group is still an ortho, para-director but is less activating, allowing for more controlled substitutions. The steric bulk of the acyl group also favors substitution at the less hindered para position. chemistrysteps.com

Interactive Table: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Anticipated Major Product(s) | Notes |

|---|---|---|---|

| Bromination | Br₂ in Acetic Acid (with N-protection) | 2-Bromo-5-(4H-1,2,4-triazol-4-ylmethyl)aniline | N-acetylation is recommended to prevent polysubstitution and oxidation. The para-position (C6) is sterically hindered by the adjacent substituent. |

| Nitration | HNO₃, H₂SO₄ (with N-protection) | 4-Nitro-3-(4H-1,2,4-triazol-4-ylmethyl)aniline | Direct nitration is often problematic as the amino group is protonated in strong acid, forming a meta-directing anilinium ion. byjus.com Protection as an acetanilide (B955) is crucial. |

| Sulfonation | Fuming H₂SO₄ | 2-Amino-4-(4H-1,2,4-triazol-4-ylmethyl)benzenesulfonic acid | The reaction initially forms the anilinium sulfate (B86663) salt, which rearranges to the sulfonic acid upon heating. byjus.com |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ (with N-protection) | N-(4-acetyl-3-(4H-1,2,4-triazol-4-ylmethyl)phenyl)acetamide | The unprotected amino group is a Lewis base and would react with the Lewis acid catalyst (AlCl₃), deactivating the ring. chemistrysteps.com N-protection is essential. |

The lone pair of electrons on the primary amine's nitrogen atom makes it a potent nucleophile, readily reacting with various electrophiles.

N-Acylation: This reaction involves treating the aniline with acylating agents like acyl chlorides or acid anhydrides in the presence of a base. The product is a stable amide. This transformation is fundamental not only for moderating the ring's reactivity in EAS as mentioned above but also for introducing diverse functional groups. researchgate.net

N-Sulfonylation: The reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base yields sulfonamides. researchgate.net This reaction is a common method for preparing derivatives with potential biological activities. Visible-light-mediated protocols have also been developed for the direct sulfonylation of anilines. nih.govrsc.org

N-Alkylation: Direct alkylation of the amine with alkyl halides can be challenging to control, often resulting in mixtures of mono- and di-alkylated products, as well as the quaternary ammonium (B1175870) salt. Reductive amination, involving the reaction with an aldehyde or ketone followed by reduction, offers a more controlled method for mono-alkylation.

Interactive Table: Reactions at the Amine Nitrogen

| Reaction Type | Typical Reagent | Product Functional Group |

|---|---|---|

| N-Acylation | Acetyl Chloride (CH₃COCl) | Amide |

| N-Acylation | Acetic Anhydride ((CH₃CO)₂O) | Amide |

| N-Sulfonylation | p-Toluenesulfonyl chloride (TsCl) | Sulfonamide |

| N-Sulfonylation | Methanesulfonyl chloride (MsCl) | Sulfonamide |

| N-Alkylation | Methyl Iodide (CH₃I) | Secondary/Tertiary Amine |

A cornerstone of aromatic amine chemistry is the diazotization reaction, where the primary amino group is converted into a diazonium salt (-N₂⁺). slideshare.netresearchgate.net This is typically achieved by treating an acidic solution of the aniline with sodium nitrite (B80452) (NaNO₂) at low temperatures (0–5 °C). icrc.ac.ir The resulting diazonium salt is a highly versatile intermediate.

The diazonium group is an excellent leaving group (as N₂ gas) and can be displaced by a wide variety of nucleophiles in reactions often catalyzed by copper(I) salts (Sandmeyer reactions). This allows for the introduction of groups such as -Cl, -Br, -CN, and -OH onto the aromatic ring. acs.orgchemguide.co.uk

Furthermore, diazonium salts are weak electrophiles and can undergo electrophilic aromatic substitution with activated aromatic rings, such as phenols and other anilines, in a process known as azo coupling. slideshare.netchemguide.co.uk This reaction forms highly colored azo compounds, which are the basis of many synthetic dyes. The coupling reaction with 3-(4H-1,2,4-triazol-4-ylmethyl)benzenediazonium salt would provide a route to a diverse library of azo derivatives.

Reactivity of the 4H-1,2,4-Triazole Ring System

The 4H-1,2,4-triazole ring is an aromatic heterocycle containing three nitrogen atoms. chemmethod.com In this compound, the triazole ring is substituted at the N4 position. The remaining N1 and N2 atoms possess lone pairs of electrons, making them nucleophilic and capable of participating in coordination with metal ions.

While the N4 position is blocked, the N1 and N2 positions of the triazole ring are potential sites for further functionalization.

N-Alkylation: Alkylation of 4-substituted-4H-1,2,4-triazoles can occur at either the N1 or N2 position. The reaction with alkyl halides in the presence of a base leads to the formation of quaternary 1,2,4-triazolium salts. tandfonline.comnih.gov The regioselectivity of the reaction can be influenced by the nature of the substituent at N4 and the alkylating agent. For instance, the alkylation of 1,2,4-triazole (B32235) itself often yields a mixture of 1- and 4-substituted isomers, highlighting the challenge in achieving regioselectivity. researchgate.net

N-Acylation: Similar to alkylation, acylation with agents like acyl chlorides can occur at the available nitrogen atoms of the triazole ring. chemmethod.comrsc.org Microwave-assisted N-acylation has been shown to be an efficient method for the synthesis of N-acyl triazole derivatives. researchgate.net These reactions provide a pathway to introduce carbonyl-containing moieties onto the heterocyclic ring.

Derivatives of 1,2,4-triazole are well-established as versatile ligands in coordination chemistry. researchgate.net The exocyclic nitrogen atoms at the N1 and N2 positions can act as donor sites for metal ions. A particularly common coordination mode involves the triazole ring bridging two metal centers via its N1 and N2 atoms. mdpi.com This bridging capability allows for the construction of a variety of multinuclear complexes and coordination polymers, including one-dimensional chains, two-dimensional layers, and three-dimensional frameworks. researchgate.netmdpi.com

These triazole-based ligands have been used to coordinate with a wide range of transition metals, including manganese(II), iron(II), cobalt(II), nickel(II), copper(II), and zinc(II). mdpi.comnih.gov The resulting complexes often exhibit interesting magnetic and electronic properties. The specific structure and nuclearity of the complex can be influenced by factors such as the metal-to-ligand ratio, the counter-ion, and the reaction conditions. researchgate.net In the context of this compound, the molecule could potentially act as a multidentate ligand, coordinating through the triazole nitrogens and possibly the aniline nitrogen, leading to complex and structurally diverse metal-organic materials.

Interactive Table: Metal Coordination with 4-Substituted-1,2,4-Triazole Ligands

| Metal Ion | Typical Coordination Geometry | Resulting Structure Type | Reference |

|---|---|---|---|

| Fe(II) | Octahedral (N₆) | Polynuclear complexes, Coordination polymers | mdpi.com |

| Co(II) | Octahedral (N₆) | Dinuclear complexes, Trinuclear trimers | mdpi.comnih.gov |

| Ni(II) | Octahedral (N₆) | Trinuclear trimers | mdpi.com |

| Cu(II) | Octahedral (N₆) | Trinuclear trimers | mdpi.com |

| Mn(II) | Octahedral (N₆) | Dinuclear complexes, Trinuclear trimers | mdpi.comnih.gov |

| Ti(IV) | η¹ or η² coordination | Mononuclear complexes | acs.org |

Reactivity of the Methylene (B1212753) Linker

The methylene bridge (-CH2-) in this compound is not merely a passive spacer. Its position between an aromatic aniline ring and a nitrogen-rich triazole ring renders it benzylic in nature, making it susceptible to a variety of functionalization and oxidation reactions.

The benzylic protons on the methylene linker are activated and can be abstracted, or the C-H bond can be functionalized through various synthetic methodologies. While direct experimental data on the benzylic functionalization of this compound is not extensively reported in the literature, the reactivity can be inferred from studies on analogous N-benzyl aniline and benzyl-triazole systems.

Benzylic C-H Activation:

The C-H bonds of the methylene bridge are potential sites for metal-catalyzed C-H activation. For instance, iron-catalyzed C-H activation of benzyl (B1604629) and aryl amines has been demonstrated with the aid of a trisubstituted triazole directing group. mdpi.com This suggests that the triazole moiety in this compound could potentially direct a metal catalyst to the benzylic position, enabling the introduction of various substituents.

Oxidation Reactions:

The benzylic methylene group is prone to oxidation to a carbonyl group, which would yield the corresponding benzoyl-triazole derivative. The oxidation of benzylic methylene groups is a fundamental transformation in organic synthesis. nih.govresearchgate.net Various oxidizing agents and catalytic systems have been developed for this purpose. For example, the oxidation of 3-benzyl-1,2,4-triazoles to the corresponding 3-benzoyl-1,2,4-triazoles has been successfully achieved. uni.lu While this oxidation is on a carbon attached to a different position of the triazole ring, it demonstrates the feasibility of oxidizing a benzylic C-H bond adjacent to a triazole.

Furthermore, studies on the microsomal N- and C-oxidation of N-benzyl-4-substituted anilines have shown that N-debenzylation and N-oxidation are common metabolic pathways. nih.gov While these are biological transformations, they highlight the inherent reactivity of the benzylic position in N-benzylanilines. Synthetic methods using reagents like potassium persulfate (K2S2O8) have been employed for the benzylic oxidation of N-(arylsulfonyl)benzylamines to the corresponding imines. beilstein-journals.org

| Reaction Type | Potential Reagents/Catalysts | Potential Product | Supporting Evidence |

| Benzylic C-H Alkylation/Arylation | Iron Catalysis with Directing Group | Substituted methylene bridge | Iron-catalyzed C–H activation of benzyl and aryl amines. mdpi.com |

| Benzylic Oxidation | KMnO4, CrO3, Catalytic O2 | 3-(4H-1,2,4-triazol-4-ylcarbonyl)aniline | Oxidation of 3-benzyl-1,2,4-triazoles. uni.lu |

| Benzylic Oxidation | K2S2O8 | N-arylsulfonylimines from N-(arylsulfonyl)benzylamines | Sulfate radical anion-induced benzylic oxidation. beilstein-journals.org |

Multicomponent Reactions (MCRs) Incorporating this compound as a Core Building Block

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are powerful tools in diversity-oriented synthesis. The bifunctional nature of this compound, possessing both a primary aromatic amine and a triazole ring, makes it an attractive candidate as a building block in MCRs.

While specific examples of MCRs explicitly utilizing this compound are not widely documented, its structural motifs are found in reactants for various MCRs. The primary amino group of the aniline moiety can readily participate in the formation of imines, which are key intermediates in many MCRs, such as the Ugi and Passerini reactions.

For instance, the Groebke-type multicomponent reaction between 5-amino-1,2,4-triazole derivatives, aromatic aldehydes, and isocyanides has been used to generate imidazo[2,1-c] mdpi.comfrontiersin.orgntu.edu.iqtriazoles. researchgate.net Although this involves an amino group directly on the triazole ring, it illustrates the utility of amino-triazoles in MCRs. The aniline component of this compound could similarly react in three-component reactions. For example, a one-pot, three-component reaction involving N,N-dimethylbarbituric acid, an aromatic aldehyde, and an aniline derivative has been used to synthesize functionalized 5-aryldeazaalloxazines. nih.gov

The triazole ring itself can also participate in or influence the outcome of MCRs. The synthesis of 1,4,5-trisubstituted 1,2,3-triazoles has been achieved through multicomponent routes. beilstein-journals.org The presence of the triazole ring in this compound could lead to novel heterocyclic scaffolds when subjected to MCR conditions.

| MCR Type | Potential Reactants | Potential Product Scaffold | Supporting Evidence |

| Ugi Reaction | Aldehyde, Isocyanide, Carboxylic Acid | α-Acylamino Amide | General reactivity of primary amines in Ugi reactions. |

| Passerini Reaction | Aldehyde, Isocyanide | α-Acyloxy Amide | General reactivity of primary amines in Passerini reactions. |

| Groebke-Type Reaction | Aldehyde, Isocyanide | Imidazo-fused heterocycles | MCRs of 5-amino-1,2,4-triazole derivatives. researchgate.net |

| Deazaalloxazine Synthesis | Barbituric Acid, Aldehyde | 5-Aryldeazaalloxazines | Three-component condensation with anilines. nih.gov |

Synthesis of Advanced Derivatives for Specific Non-Biological Applications

The versatile chemical handles on this compound allow for its derivatization into advanced materials with specific functions in materials science and catalysis.

The primary amino group of this compound allows it to be used as a monomer in the synthesis of polymers such as polyamides and polyimides. These polymers can exhibit enhanced thermal stability and specific functional properties due to the incorporation of the triazole ring.

For example, novel polyamides have been synthesized through the low-temperature solution polycondensation of a triazole-containing diamine with various aromatic and aliphatic diacid chlorides. researchgate.net Similarly, this compound can be reacted with diacid chlorides or dianhydrides to form polyamides and polyimides, respectively. The resulting polymers would contain the triazole moiety as a pendant group, which could influence properties like solubility, thermal stability, and metal-coordination ability.

The radical polymerization of vinyl-substituted triazoles has also been explored, indicating that if a polymerizable group were introduced onto the aniline ring of this compound, it could be incorporated into vinyl polymers. researchgate.net

| Polymer Type | Co-monomer | Potential Properties | Supporting Evidence |

| Polyamide | Diacid Chloride (e.g., terephthaloyl chloride) | High thermal stability, specific solubility | Synthesis of polyamides from triazole-containing diamines. researchgate.net |

| Polyimide | Dianhydride (e.g., pyromellitic dianhydride) | Excellent thermal and chemical resistance | General principles of polyimide synthesis from aromatic diamines. |

| Vinyl Polymer | Introduction of a vinyl group on the aniline ring | Functionalized polymers with triazole pendants | Polymerization of 1-vinyl-3-amino-1,2,4-triazole. researchgate.net |

The conjugation of the aniline and triazole rings through the methylene linker provides a basic scaffold that can be elaborated into fluorescent probes. The aniline moiety can act as an electron donor, and the triazole ring can be part of a larger π-conjugated system. By introducing suitable fluorophores and recognition units, derivatives of this compound can be designed as sensors for various analytes.

Highly luminescent derivatives of 4H-1,2,4-triazole have been synthesized, demonstrating the potential of this heterocyclic core in the development of fluorescent materials. nih.gov The synthesis of triazole derivatives as organic fluorescent materials has been reported, with their fluorescent properties being tunable by the nature of the substituents. researchgate.net

While direct synthesis of fluorescent probes from this compound is not extensively documented, the aniline amino group can be readily derivatized to introduce fluorogenic moieties or analyte-binding sites. For example, reaction with a fluorophore-containing acyl chloride or sulfonyl chloride would covalently link a fluorescent reporter to the molecule.

| Probe Design Strategy | Potential Modification | Target Analyte | Supporting Evidence |

| Introduction of a Fluorophore | Acylation or sulfonylation of the aniline with a fluorescent dye | General fluorescence labeling | Standard bioconjugation techniques. |

| Incorporation into a π-conjugated system | Suzuki coupling of a halogenated derivative | Metal ions, anions | Synthesis of highly luminescent 4H-1,2,4-triazole derivatives. nih.gov |

| Attachment of a Recognition Unit | Derivatization of the aniline with a chelating group | Specific metal ions | General principles of fluorescent sensor design. |

The nitrogen atoms of the triazole ring and the amino group of the aniline moiety in this compound make it an excellent candidate as a ligand for the coordination of metal ions. The resulting metal complexes can find applications in homogeneous and heterogeneous catalysis.

Palladium complexes bearing 1,2,3-triazole-based ligands have been successfully used as catalysts in Heck and Suzuki-Miyaura coupling reactions. researchgate.net The nitrogen atoms of the 1,2,4-triazole ring in this compound can similarly coordinate to palladium, potentially forming catalytically active species.

Furthermore, the aniline nitrogen can also be involved in coordination, making the molecule a bidentate or even a bridging ligand. New Schiff bases derived from 1,2,4-triazoles have been used to synthesize transition metal complexes with various geometries. ekb.eg The reaction of the amino group of this compound with an aldehyde would yield a Schiff base ligand with enhanced coordination capabilities.

The incorporation of this ligand into metal-organic frameworks (MOFs) is another promising area. The bifunctional nature of the molecule could lead to the formation of porous coordination polymers with potential applications in gas storage, separation, and heterogeneous catalysis.

| Catalyst Type | Metal Center | Potential Catalytic Application | Supporting Evidence |

| Homogeneous Catalyst | Palladium(II) | Cross-coupling reactions (Heck, Suzuki) | Catalytic activity of palladium complexes with triazole-based ligands. researchgate.net |

| Homogeneous Catalyst | Transition Metals (Co, Ni, Cu, etc.) | Oxidation, reduction, C-C bond formation | Synthesis of transition metal complexes with Schiff bases from 1,2,4-triazoles. ekb.eg |

| Heterogeneous Catalyst (MOF) | Various Metal Ions | Gas separation, heterogeneous catalysis | General principles of MOF synthesis using N-containing ligands. |

Mechanistic Studies of Key Transformation Reactions Involving this compound

The chemical reactivity of this compound is governed by the interplay of its three key structural components: the aniline ring, the 4H-1,2,4-triazole heterocycle, and the methylene bridge that connects them. Mechanistic studies on this specific molecule are not extensively reported in the public domain; however, a comprehensive understanding of its potential transformations can be extrapolated from the well-established reactivity of its constituent functional groups. The following sections delineate the plausible mechanistic pathways for key reactions involving this compound, drawing upon fundamental principles of organic chemistry and studies of analogous structures.

Electrophilic Aromatic Substitution on the Aniline Ring

The aniline moiety is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group (via resonance). nih.govbyjus.com The lone pair of electrons on the nitrogen atom increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions. nih.gov Consequently, electrophiles will preferentially attack these sites.

Mechanism:

The general mechanism for electrophilic aromatic substitution proceeds in two steps:

Formation of a Sigma Complex (Arenium Ion): The π-electrons of the aniline ring act as a nucleophile, attacking the electrophile (E⁺). This step is typically the rate-determining step as it disrupts the aromaticity of the ring. The resulting intermediate is a resonance-stabilized carbocation known as a sigma complex or arenium ion. For this compound, the -(CH₂)-(4H-1,2,4-triazol-4-yl) substituent is at the meta position relative to the amino group. The directing influence of the powerful ortho, para-directing amino group will dominate. Therefore, electrophilic attack will occur at the positions ortho and para to the amino group (positions 2, 4, and 6).

Deprotonation to Restore Aromaticity: A weak base in the reaction mixture removes a proton from the carbon atom bearing the electrophile, restoring the aromatic π-system.

Key Electrophilic Substitution Reactions:

Halogenation: Reaction with bromine water, for instance, is expected to proceed rapidly to give polybrominated products due to the high activation of the ring. The reaction mechanism involves the polarization of the Br-Br bond by the electron-rich aromatic ring, leading to the formation of a bromonium ion equivalent that is then attacked by the ring.

Nitration: Direct nitration with a mixture of concentrated nitric and sulfuric acids can be problematic. The strongly acidic conditions can lead to the protonation of the amino group, forming an anilinium ion. nih.gov The -NH₃⁺ group is strongly deactivating and a meta-director. This can result in a mixture of ortho, para, and meta-substituted products. nih.gov To achieve selective para-nitration, the amino group is often first protected by acetylation.

Sulfonation: Treatment with fuming sulfuric acid leads to the formation of sulfanilic acid derivatives. The reaction proceeds via the formation of an anilinium hydrogen sulfate intermediate. nih.gov

| Reaction | Reagents | Probable Major Products | Mechanistic Feature |

| Bromination | Br₂/H₂O | 2,4,6-Tribromo-3-(4H-1,2,4-triazol-4-ylmethyl)aniline | Rapid, polysubstitution due to high ring activation |

| Nitration | HNO₃/H₂SO₄ | Mixture of ortho, meta, and para isomers | Competition between activated ring and deactivated anilinium ion |

| Sulfonation | Fuming H₂SO₄ | 4-Amino-2-(4H-1,2,4-triazol-4-ylmethyl)benzenesulfonic acid | Formation of anilinium salt intermediate |

Reactions Involving the 4H-1,2,4-Triazole Ring

The 4H-1,2,4-triazole ring can participate in several types of reactions, including N-alkylation and potential ring-opening or rearrangement reactions under specific conditions. Due to the presence of lone pairs on the nitrogen atoms, the triazole ring can act as a nucleophile.

N-Alkylation and N-Acylation:

The nitrogen atoms of the 1,2,4-triazole ring are nucleophilic and can react with electrophiles such as alkyl halides or acyl chlorides. In the case of this compound, the N4 position is already substituted. The remaining N1 and N2 atoms are available for reaction. Computational and spectroscopic studies on similar 1,2,4-triazole derivatives can help predict the most likely site of substitution. kaznu.kz

Mechanism of N-Alkylation:

The N-alkylation would proceed via a standard Sₙ2 mechanism. A lone pair of electrons on either the N1 or N2 atom of the triazole ring attacks the electrophilic carbon of an alkyl halide, displacing the halide ion and forming a triazolium salt. The regioselectivity of this reaction can be influenced by steric factors and the electronic nature of the substituents on the triazole ring.

Functionalization of the Methylene Bridge

The methylene bridge (-CH₂-) connecting the aniline and triazole rings is a potential site for certain chemical transformations, although it is generally less reactive than the aromatic ring or the heterocycle.

Oxidation:

Oxidation of the methylene bridge to a carbonyl group (C=O) would be a significant transformation. This could potentially be achieved using strong oxidizing agents. The mechanism of such an oxidation would likely involve the formation of radical or ionic intermediates. For instance, oxidation of N-benzyl anilines can proceed through a single-electron transfer (SET) mechanism to form a radical cation, which can then undergo further reactions.

Mannich-Type Reactions:

The synthesis of this compound itself likely involves a Mannich-type reaction or a related aminoalkylation. The general mechanism for a Mannich reaction involves the formation of an iminium ion from an amine and an aldehyde (often formaldehyde). oarjbp.com This is followed by the nucleophilic attack of a C-H acidic compound. In the synthesis of the title compound, 4H-1,2,4-triazole can act as the nucleophile, attacking a pre-formed iminium ion derived from 3-aminobenzaldehyde (B158843) or a related precursor. Alternatively, a nucleophilic substitution reaction between a halogenated methylaniline derivative and the triazole ring can also be envisioned.

Plausible Synthetic Pathway (Mannich-type):

Iminium Ion Formation: Reaction of 3-aminobenzaldehyde with a suitable amine source under acidic conditions would generate an electrophilic iminium ion.

Nucleophilic Attack: The 4H-1,2,4-triazole, acting as a nucleophile (likely deprotonated by a base), attacks the iminium ion.

Reduction: Subsequent reduction of the aldehyde group (if the starting material was 3-aminobenzaldehyde) would yield the final product.

| Intermediate/Transition State | Description | Key Bonds Formed/Broken |

| Arenium Ion (Sigma Complex) | Resonance-stabilized carbocation intermediate in electrophilic aromatic substitution. | Formation of C-E bond (E = electrophile), temporary loss of aromaticity. |

| Iminium Ion | Electrophilic species formed from an amine and a carbonyl compound in Mannich-type reactions. | C=N⁺ bond is the key reactive feature. |

| Triazolium Salt | Cationic species formed upon N-alkylation or N-acylation of the triazole ring. | Formation of a new N-C bond. |

Future Directions and Emerging Research Avenues for 3 4h 1,2,4 Triazol 4 Ylmethyl Aniline Research

Exploration of Novel Sustainable Synthetic Pathways and Methodologies

Future research will likely focus on developing more environmentally benign and efficient methods for synthesizing 3-(4H-1,2,4-triazol-4-ylmethyl)aniline and its analogs. Traditional synthetic routes often rely on harsh reagents and generate significant waste. The principles of green chemistry offer a roadmap for improvement, emphasizing atom economy, the use of renewable feedstocks, and the reduction of hazardous byproducts. nih.gov

Promising methodologies include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, significantly reducing the number of synthetic steps, solvent usage, and purification efforts. researchgate.net

Flow Chemistry: Continuous-flow synthesis offers superior control over reaction parameters, enhanced safety for handling energetic intermediates, and easier scalability compared to batch processes. rsc.org This methodology has been successfully applied to the synthesis of other 1,2,4-triazole (B32235) derivatives. rsc.org

Alternative Energy Sources: The use of microwaves, ultrasound, and mechanochemistry can accelerate reaction rates, improve yields, and often reduce the need for traditional heating and solvents. nih.gov

Green Catalysts: Exploring the use of biocatalysts, earth-abundant metal catalysts, or metal-free catalytic systems can replace toxic and expensive heavy metal catalysts commonly used in heterocyclic synthesis.

| Methodology | Key Advantages | Potential Application for this compound | References |

|---|---|---|---|

| Continuous-Flow Synthesis | Improved safety, scalability, and control; higher yields. | Safe and efficient construction of the 1,2,4-triazole ring. | rsc.org |

| Ultrasound-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. | Efficient synthesis of precursors and the final compound. | nih.gov |

| Multicomponent Reactions | High atom economy, reduced waste, operational simplicity. | One-pot synthesis of complex derivatives from simple starting materials. | researchgate.net |

| Natural Acid Catalysis (e.g., lemon juice) | Environmentally benign, low-cost, readily available. | Greener alternative for acid-catalyzed cyclization steps. | researchgate.net |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring and In Situ Analysis

To optimize the novel synthetic pathways discussed above, a deeper understanding of reaction mechanisms and kinetics is essential. Advanced spectroscopic techniques that allow for real-time, in situ monitoring of chemical transformations are poised to play a crucial role. These methods provide a continuous stream of data from within the reaction vessel, eliminating the need for offline sampling and analysis.

Future research could employ:

Process Analytical Technology (PAT): Integrating techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy directly into the reaction setup to track the consumption of reactants and the formation of products and intermediates in real time.

In Situ NMR Spectroscopy: This powerful tool can provide detailed structural information on all species present in a reaction mixture as it progresses, offering unparalleled insight into reaction mechanisms.

Coupled Techniques: The combination of thermogravimetric analysis with FT-IR (TG-FTIR) can provide near-real-time identification of gaseous products evolved during a reaction or decomposition, which is particularly useful for understanding reaction pathways and stability. rsc.org

These advanced analytical methods will facilitate rapid reaction optimization, improve process safety and control, and accelerate the discovery of new synthetic routes for this compound. mdpi.com

Integration with Artificial Intelligence and Machine Learning for Property Prediction and Synthesis Design

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is revolutionizing molecular design and synthesis. mit.edunih.gov For a scaffold like this compound, these computational tools can significantly accelerate the discovery of new derivatives with desired properties.

Key research avenues include:

Predictive Modeling: Developing ML models trained on existing data to predict the physicochemical, pharmacological, and material properties of virtual derivatives. This allows for the in silico screening of vast chemical spaces to identify the most promising candidates for synthesis. nih.gov

Computer-Aided Synthesis Planning (CASP): Utilizing AI algorithms to devise novel and efficient retrosynthetic pathways. nih.gov These tools can suggest reaction sequences, predict potential side reactions, and even recommend optimal reaction conditions, aiding chemists in designing synthesizable targets. mit.edunih.gov

Active Learning Frameworks: Employing ML models to guide experimental design. By suggesting which experiments to perform next to gain the most informative data, these frameworks can accelerate the optimization of material properties or reaction conditions with a minimal number of experiments. nih.gov

The integration of AI and ML into the research workflow promises to reduce the time and cost associated with traditional trial-and-error approaches, leading to a more rational and efficient design of new molecules based on the triazole-aniline core. mit.edu

Development of High-Performance Materials Utilizing the Triazole-Aniline Core

The combination of the electron-rich aniline (B41778) system and the thermally stable, nitrogen-rich triazole ring makes this compound an attractive building block for high-performance materials. rsc.org

Future investigations could target:

Energetic Materials: The high nitrogen content and positive heat of formation characteristic of triazole rings are desirable for developing high-energy materials (HEMs) with high density, good detonation properties, and enhanced thermal stability. rsc.orgrsc.org The aniline moiety can be further functionalized with nitro or amino groups to tune these energetic properties.

Conducting Polymers: Aniline derivatives are well-known precursors to polyaniline (PANI), a conducting polymer with diverse applications. rsc.org Incorporating the triazole unit into the polymer backbone or as a pendant group could modify the electronic properties, solubility, and sensor capabilities of the resulting materials. rsc.org

Corrosion Inhibitors: Triazole derivatives are effective corrosion inhibitors for various metals due to their ability to form a protective film on the metal surface. The aniline group provides an additional site for interaction and polymerization, potentially leading to more robust and durable protective coatings.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the triazole ring and the amino group of the aniline ring can act as ligands to coordinate with metal ions. This could lead to the formation of novel coordination polymers or MOFs with interesting catalytic, magnetic, or gas storage properties.

| Material Class | Key Features of Triazole-Aniline Core | Potential Application | References |

|---|---|---|---|

| Energetic Materials | High nitrogen content, thermal stability, positive heat of formation. | Development of insensitive high-performing explosives and propellants. | rsc.orgrsc.org |

| Conducting Polymers | Aniline backbone for conductivity, triazole for functionalization. | Chemical sensors, antistatic coatings, electrochromic devices. | rsc.org |

| Corrosion Inhibitors | Heterocyclic nitrogen and amine groups for metal surface adsorption. | Protective coatings for steel, copper, and other alloys. | |

| Coordination Polymers | Multiple nitrogen donor sites for metal coordination. | Catalysis, gas storage, luminescent materials. | mdpi.com |

Unexplored Reactivity Patterns and Derivatization Strategies of the Compound for New Chemical Space

While the synthesis of related triazoles and anilines is well-documented, the specific reactivity of this compound itself remains largely unexplored. A systematic investigation into its chemical behavior will open doors to a vast new chemical space.

Future work should focus on:

Aniline Moiety Functionalization:

Electrophilic Aromatic Substitution: Exploring reactions such as nitration, halogenation, and sulfonation on the aniline ring to introduce new functional groups. The position of these substitutions will be directed by the activating amino group.

Diazotization: Converting the primary amino group into a diazonium salt, a highly versatile intermediate that can be transformed into a wide range of functionalities (e.g., -OH, -CN, -X, -N3).

N-Alkylation and N-Acylation: Modifying the amino group to fine-tune the electronic properties and steric bulk of the molecule. mdpi.com

Triazole Ring Chemistry:

Although the 4H-1,2,4-triazole ring is generally stable, its reactivity under specific conditions (e.g., with strong bases or electrophiles) could be investigated.

Methylene (B1212753) Bridge Reactivity:

Exploring C-H activation at the methylene bridge connecting the two rings could provide a direct route to further functionalization without modifying the aromatic systems.

These derivatization strategies will generate libraries of novel compounds for screening in various applications, from pharmaceuticals to materials science. researchgate.netmdpi.com

Multi-Disciplinary Research at the Interface of Organic Chemistry and Other Sciences (e.g., Physics, Engineering) for Novel Applications

The true potential of this compound and its derivatives will be realized through collaborative, multi-disciplinary research that bridges organic chemistry with other scientific and engineering fields.

Emerging opportunities include:

Organic Electronics (Chemistry & Physics): The conjugated system formed by the aniline and triazole rings suggests potential for applications in organic electronics. Derivatives could be designed and synthesized for use as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or components in photovoltaic cells.

Chemical Sensors (Chemistry & Engineering): As mentioned, polymers derived from this compound could be used in chemical sensors. rsc.org The triazole and aniline moieties can interact with specific analytes through hydrogen bonding or other interactions, leading to a measurable change in an electrical or optical signal.

Nonlinear Optics (Chemistry & Physics): Certain heterocyclic compounds exhibit nonlinear optical (NLO) properties, which are crucial for applications in telecommunications and optical computing. nih.gov The synthesis and characterization of derivatives of this compound could lead to the discovery of new NLO materials. nih.gov

By fostering collaborations between chemists, physicists, materials scientists, and engineers, the fundamental properties of these molecules can be translated into innovative technologies and practical applications.

Q & A

Basic: What are the established synthetic routes for 3-(4H-1,2,4-triazol-4-ylmethyl)aniline?

The synthesis typically involves coupling aniline derivatives with triazole precursors. A common method is the reaction of substituted nitroanilines with sodium azide under catalytic conditions, followed by cyclization to form the triazole ring. For example, 4-nitroaniline can react with sodium azide in dimethylformamide (DMF) at elevated temperatures (80–100°C) to yield the tetrazole analog, which can be modified to incorporate the triazole moiety through substitution reactions . Microwave-assisted synthesis is also employed to accelerate cyclization steps, reducing reaction times and improving yields compared to classical thermal methods .

Advanced: How can reaction conditions be optimized to maximize the yield of this compound?

Key parameters include:

- Catalyst selection : Transition metal catalysts (e.g., Cu(I)) enhance azide-alkyne cycloaddition for triazole formation.

- Solvent effects : Polar aprotic solvents like DMF or acetonitrile improve solubility of intermediates.

- Temperature control : Microwave-assisted synthesis (120–150°C) reduces side reactions and improves regioselectivity .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane) or recrystallization from ethanol removes byproducts.

A comparative study of traditional vs. microwave methods showed a 15–20% yield increase in the latter due to uniform heating .

Basic: What spectroscopic techniques are critical for characterizing this compound?

- NMR : H and C NMR identify substituents on the aniline and triazole rings. The amine proton (-NH) typically appears at δ 5.5–6.0 ppm, while triazole protons resonate at δ 8.0–9.0 ppm .

- IR spectroscopy : Stretching vibrations for -NH (3300–3500 cm) and triazole C=N (1600–1650 cm) confirm functional groups .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 188.1 for CHN) .

Advanced: How can crystallographic data resolve ambiguities in structural elucidation?

Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines bond lengths and angles, distinguishing between possible regioisomers. For example, the triazole N1 vs. N2 substitution pattern can be unambiguously determined using anisotropic displacement parameters and residual electron density maps . The WinGX suite facilitates data integration and visualization, critical for validating hydrogen bonding networks (e.g., N-H···N interactions between triazole and aniline groups) .

Basic: What are the common reactivity patterns of this compound?

- Electrophilic substitution : The aniline -NH group directs electrophiles to the para position.

- Oxidation : Hydrogen peroxide oxidizes the amine to nitro or nitroso derivatives.

- Coordination chemistry : The triazole nitrogen acts as a ligand for transition metals (e.g., Cu, Zn), forming complexes studied for catalytic applications .

Advanced: How do substituents on the triazole ring influence biological activity?

Derivatives with electron-withdrawing groups (e.g., -Cl, -CF) enhance antimicrobial activity by increasing membrane permeability. For example, 3-(4-chlorophenyl)-triazole analogs exhibit MIC values of 1.5–3.125 µg/mL against S. aureus, outperforming unsubstituted analogs by 4–5 fold . Computational docking studies (e.g., AutoDock Vina) correlate this with improved binding to bacterial DNA gyrase .

Basic: What safety precautions are recommended for handling this compound?

- Toxicity : Primary amine groups may cause skin/eye irritation. Use PPE (gloves, goggles) and work in a fume hood.

- Storage : Store in amber vials at 2–8°C under inert gas (N) to prevent oxidation .

- Disposal : Follow EPA guidelines for aromatic amines to avoid environmental contamination .

Advanced: How can contradictions in reported biological data be addressed?

Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).

- Solubility differences : Use DMSO/water mixtures (≤1% DMSO) to ensure uniform compound dispersion.

- Structural impurities : Validate purity via HPLC (≥95%) before bioassays .

A 2022 study resolved conflicting antioxidant activity reports by correlating LC-MS purity data with DPPH radical scavenging results, identifying oxidized byproducts as confounding factors .

Basic: What computational tools model the electronic properties of this compound?

- DFT calculations : Gaussian 09 with B3LYP/6-311G(d,p) basis set predicts HOMO/LUMO energies, explaining charge-transfer interactions in metal complexes .

- Molecular docking : AutoDock Vina simulates binding to target proteins (e.g., CYP450 enzymes) .

Advanced: What strategies improve selectivity in functionalizing the triazole vs. aniline groups?

- Protecting groups : Acetylation of -NH (using acetic anhydride) blocks aniline reactivity, allowing selective triazole modification .

- pH-controlled reactions : Under basic conditions (pH >10), the triazole undergoes nucleophilic substitution, while acidic conditions (pH <4) favor aniline diazotization .

Basic: How is this compound utilized in materials science?

- Coordination polymers : Self-assembly with AgNO forms luminescent frameworks with potential sensor applications .

- Ligand design : The triazole-aniline scaffold stabilizes metal-organic frameworks (MOFs) with high surface areas (>1000 m/g) .

Advanced: What analytical challenges arise in quantifying degradation products?

- LC-MS/MS : Detects trace oxidative byproducts (e.g., nitro derivatives) with limits of quantification (LOQ) <10 ppb.

- HPLC method development : Use C18 columns (ACN/water gradient) to separate polar degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.